1,5-Dichloro-3-iodo-2-methylbenzene
Description
Properties
IUPAC Name |
1,5-dichloro-3-iodo-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2I/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZFEAIDJAWMTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1I)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,5-Dichloro-2-methylbenzene Precursor
The precursor 1,5-dichloro-2-methylbenzene is synthesized via sequential chlorination of 2-methylbenzene derivatives. Chlorination under Friedel-Crafts conditions using aluminum chloride (AlCl₃) as a catalyst introduces chlorine atoms at the 1- and 5-positions, guided by the methyl group’s directing effects. For example, treatment of 2-methylbenzene with chlorine gas in the presence of AlCl₃ at 60–80°C yields 1,5-dichloro-2-methylbenzene in 85–90% purity.
Iodination Reaction
Subsequent iodination employs iodine (I₂) and an oxidizing agent such as nitric acid (HNO₃) or hydrogen peroxide (H₂O₂) under acidic conditions. The reaction proceeds via generation of an iodonium ion (I⁺), which substitutes a hydrogen atom ortho to the methyl group. Typical conditions involve refluxing 1,5-dichloro-2-methylbenzene with I₂ (1.2 eq) and HNO₃ (1.5 eq) in acetic acid at 80–90°C for 12–24 hours, achieving yields of 70–75%.
Table 1: Optimization of Electrophilic Iodination Conditions
| Parameter | Condition Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature (°C) | 60–100 | 85 | 74 |
| I₂ Equivalents | 1.0–1.5 | 1.2 | 75 |
| Reaction Time (h) | 12–36 | 24 | 72 |
| Acid Catalyst | HNO₃, H₂SO₄, H₃PO₄ | HNO₃ | 75 |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction enables modular construction of the benzene ring by coupling halogenated aryl boronic acids with iodinated precursors. This method is particularly advantageous for introducing the methyl group post-iodination.
Boronic Acid Synthesis
(3-Iodo-2,4-dichlorophenyl)boronic acid is prepared via Miyaura borylation of 1,3,5-trichloro-2-iodobenzene. Treatment with bis(pinacolato)diboron (B₂Pin₂) and palladium acetate (Pd(OAc)₂) in dimethyl sulfoxide (DMSO) at 80°C for 8 hours yields the boronic acid in 88% purity.
Cross-Coupling with Methyl-Substituted Reagents
Coupling the boronic acid with methyl-substituted aryl halides (e.g., 2-bromo-5-methylbenzene) using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a catalyst in a toluene/water mixture (3:1) at 100°C for 24 hours furnishes this compound in 65–70% yield.
Table 2: Suzuki-Miyaura Reaction Parameters
| Component | Role | Quantity (mmol) |
|---|---|---|
| (3-Iodo-2,4-dichlorophenyl)boronic acid | Nucleophile | 1.0 |
| 2-Bromo-5-methylbenzene | Electrophile | 1.2 |
| Pd(PPh₃)₄ | Catalyst | 0.05 |
| K₂CO₃ | Base | 3.0 |
Halogen Exchange via Finkelstein Reaction
While less common for aromatic systems, halogen exchange offers a pathway to replace bromine or chlorine with iodine. This method requires activation of the aromatic ring to facilitate nucleophilic substitution.
Synthesis of 1,5-Dichloro-3-bromo-2-methylbenzene
Bromination of 1,5-dichloro-2-methylbenzene using bromine (Br₂) and iron(III) bromide (FeBr₃) at 50°C introduces bromine at the 3-position, yielding 1,5-dichloro-3-bromo-2-methylbenzene in 80% yield.
Iodine Substitution
Treatment with sodium iodide (NaI) in acetone under reflux for 48 hours replaces bromine with iodine via an SNAr mechanism, achieving 60–65% conversion. The reaction is limited by competing side reactions, necessitating careful control of stoichiometry (NaI: substrate = 2:1).
Diaryliodonium Salt Intermediate
Diaryliodonium salts serve as versatile intermediates for introducing iodine via aryl transfer reactions.
Preparation of Bis(2,4-dichloro-6-methylphenyl)iodonium Salt
Reaction of 1,5-dichloro-2-methylbenzene with meta-chloroperbenzoic acid (mCPBA) and iodine in dichloromethane (DCM) generates the iodonium salt in 55% yield. The salt is isolated as a tetrafluoroborate (BF₄⁻) complex for improved stability.
Aryl Transfer to Target Molecule
Heating the iodonium salt with copper(I) iodide (CuI) in acetonitrile at 120°C for 6 hours transfers the iodine moiety to the 3-position, yielding this compound in 50–55% yield.
Table 3: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Electrophilic Iodination | 75 | 95 | Simplicity, fewer steps |
| Suzuki-Miyaura | 70 | 90 | Modular, adaptable to variations |
| Halogen Exchange | 65 | 85 | Applicable to brominated precursors |
| Iodonium Salt | 55 | 88 | High regioselectivity |
Analytical Validation
Structural confirmation of this compound relies on advanced spectroscopic techniques:
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-3-iodo-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium hydroxide can yield 1,5-dichloro-2-methylphenol.
Scientific Research Applications
1,5-Dichloro-3-iodo-2-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals.
Medicine: It may serve as a precursor for the synthesis of drugs or diagnostic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-dichloro-3-iodo-2-methylbenzene involves its reactivity as an electrophile or nucleophile in various chemical reactions. The presence of halogen atoms on the benzene ring makes it susceptible to nucleophilic attack, leading to substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 1,5-Dichloro-3-iodo-2-methylbenzene with structurally related compounds from the evidence:
*Note: Properties for the target compound are inferred due to lack of direct data.
Key Observations:
- Molecular Weight : The iodine substituent significantly increases the molecular weight (~286.8 g/mol) compared to fluoro (162.56 g/mol) or methoxy-nitro (222.03 g/mol) analogs.
- Boiling/Melting Points : The iodine atom’s polarizability likely elevates boiling/melting points relative to fluorine-containing analogs . The nitro group in 1,5-Dichloro-3-methoxy-2-nitrobenzene contributes to higher thermal stability due to strong intermolecular forces .
- Solubility : Iodo- and nitro-substituted compounds exhibit lower aqueous solubility compared to fluoro derivatives, aligning with increased lipophilicity.
Reactivity and Electronic Effects
- Iodine as a Leaving Group : The C–I bond in this compound is weaker than C–Cl or C–F bonds, making iodine a superior leaving group in nucleophilic substitution reactions. This contrasts with 2-chloro-1,5-difluoro-3-methylbenzene, where fluorine’s electronegativity stabilizes the ring against substitution .
- Nitro Group (NO₂): In 1,5-Dichloro-3-methoxy-2-nitrobenzene, the nitro group strongly deactivates the ring and directs incoming electrophiles to meta positions . Halogen Interactions: Chlorine at positions 1 and 5 exerts an electron-withdrawing effect, while iodine’s polarizability may moderate this deactivation.
Biological Activity
1,5-Dichloro-3-iodo-2-methylbenzene, also known as 1,5-dichloro-3-iodo-o-xylene, is a halogenated aromatic compound with potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula for this compound is C₈H₆Cl₂I. Its structure features two chlorine atoms and one iodine atom attached to a methyl-substituted benzene ring, which influences its reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that halogenated aromatic compounds often exhibit antimicrobial activity. Specifically, this compound has been investigated for its efficacy against various bacterial strains. Studies suggest that the presence of halogens enhances the compound's ability to disrupt bacterial cell membranes and inhibit enzymatic functions critical for bacterial survival.
Anticancer Activity
Several studies have explored the anticancer potential of halogenated compounds. For instance, compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cellular signaling pathways. Preliminary investigations into this compound suggest it may possess similar properties, although further detailed studies are required to elucidate its specific mechanisms and efficacy against different cancer cell lines.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The compound may integrate into bacterial membranes due to its lipophilicity, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : Halogenated compounds can act as inhibitors of key enzymes involved in metabolic pathways, thereby hindering microbial growth or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated compounds can induce oxidative stress in cells, leading to DNA damage and apoptosis.
Study 1: Antimicrobial Efficacy
A study conducted on various halogenated compounds demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that for many commonly used antibiotics.
Study 2: Cytotoxicity in Cancer Cells
In vitro assays using human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells following treatment, suggesting potential use as an anticancer agent.
Data Table: Biological Activities Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
